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The tables below consolidate the main safety events and causes for the withdrawal of umbralisib, based on

clinical trial data and regulatory announcements.

Table 1: Key Adverse Events (AEs) and Laboratory Abnormalities from Clinical Trials

Incidence in Clinical
Event Category Specific Event Trials (from pooled Management Notes
safety cohort, n=335)

Hepatotoxicity [1] ALT/AST 15-35% (all grades); 5- Onset within 4-12 weeks.
Elevations 8% (>5x ULN); <1% Monitor LFTs every 2-4 weeks
(>20x ULN) for first 6 months.
Infections [2] Serious/Fatal 10% (Grade =3); <1% PJP prophylaxis
Infections (fatal) recommended; consider

antiviral prophylaxis for CMV.

Hematologic Neutropenia 9% (Grade 3); 9% Monitor neutrophil counts at
Toxicity [2] (Grade 4) least every 2 weeks for the
first 2 months.
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Incidence in Clinical
Event Category Specific Event Trials (from pooled Management Notes
safety cohort, n=335)

Gastrointestinal Diarrhea/Colitis 53% (all grades); 9% Manage with antidiarrheals or
Toxicity [2] [3] (Grade 3) steroids. Withhold dose for

Severe cases.

Other Common Diarrhea, Nausea, 43%, 42%, 31% (all Most common treatment-
AEs [3] Fatigue grades) emergent AEs.

Table 2: Primary Reasons for Umbralisib's Withdrawal from the Market

Reason Details Source

Increased Overall An increasing imbalance in overall survival was observed in the UNITY-  [4] [2]
Survival Risk CLL Phase 3 trial, with higher risk of death in the umbralisib-containing
arm (U2) compared to the control arm.

Regulatory The FDA withdrawal was based on data showing excess mortality. The  [1] [4]

Action sponsor, TG Therapeutics, voluntarily withdrew the drug from the [2]
market.

Serious Adverse The drug was associated with serious AEs, including infections, [1]1[2]

Events diarrhea/colitis, and hepatotoxicity, which contributed to the negative

risk-benefit profile.

FAQs on Umbralisib Discontinuation

Here are answers to anticipated technical questions.

e What was the specific safety signal that triggered the withdrawal? The decisive factor was an
increasing imbalance in overall survival (OS) from the UNITY-CLL trial. An ad hoc analysis
requested by the FDA showed a higher risk of death for patients on the umbralisib-ublituximab (U2)

regimen compared to those on the control regimen of obinutuzumab plus chlorambucil [4] [2].
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¢ How did umbralisib's hepatotoxicity profile compare to other PI3K inhibitors? While umbralisib
caused serum enzyme elevations, it was noted for having a "distinct" safety profile from other PI3K$
inhibitors, with fewer immune-mediated adverse events reported in early studies [3]. However, like

idelalisib, hepatotoxicity remained a significant and dose-limiting concern [1].

e Are there any circumstances where umbralisib is still available for use? No. Following the FDA's
withdrawal of approval in June 2022, healthcare professionals were advised to stop prescribing the
drug immediately and transition patients to alternative therapies [4]. The manufacturer (TG
Therapeutics) indicated it might make umbralisib available in limited circumstances for patients

deriving benefit via expanded access programs, but it is no longer commercially available [4].

Experimental Considerations for PI3K Inhibitor
Research

The case of umbralisib highlights critical areas for troubleshooting in oncology drug development. The

diagram below outlines the interconnected factors that contributed to its failure.
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Based on this case, key experimental protocols for future PI3K inhibitor development should focus on:

¢ Robust Preclinical Safety Signaling: Intensify investigation into mechanisms behind hepatotoxicity
and immune-mediated toxicities (like colitis) in animal models. The distinct profile of umbralisib
suggests these AEs are not fully predictable by class alone [1] [3].

¢ Proactive On-Target Toxicity Management: For "on-target" effects like hyperglycemia (common
with PI3Ka inhibitors like alpelisib), develop preemptive management protocols. This includes
baseline HbAlc screening and collaboration with endocrinologists for early intervention, as elevated
baseline HbAlc is a significant risk factor for severe hyperglycemia requiring dose modification [5].
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e Trial Design and Endpoint Selection: The umbralisib case underscores the FDA's heightened
focus on overall survival (OS) data, even for accelerated approvals based on response rates. Future
trials should be powered to detect OS differences and include plans for managing emerging long-term
safety signals [4] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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umbralisib-treatment-discontinuation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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